molecular formula C21H23ClFNO3 B032218 Haloperidol N-Oxide CAS No. 150214-93-0

Haloperidol N-Oxide

Cat. No. B032218
M. Wt: 391.9 g/mol
InChI Key: LDKZFGVWYVWUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Haloperidol, a well-known antipsychotic medication, has been extensively studied for its pharmacological properties and metabolic pathways. The introduction of Haloperidol N-Oxide as a derivative involves understanding Haloperidol's chemical reactions and interactions within the body, including its metabolism and the formation of various metabolites.

Synthesis Analysis

The synthesis of Haloperidol and its derivatives involves complex chemical processes. For instance, the conversion of Haloperidol to reduced Haloperidol and back to Haloperidol has been studied in vivo, highlighting the complex metabolic pathways involved in its biotransformation (Tyndale et al., 1991). Additionally, efficient and stereospecific synthesis methods have been developed for Haloperidol and its metabolites, such as reduced Haloperidol, from commercially available materials (Jaén et al., 1991).

Molecular Structure Analysis

The molecular structure of Haloperidol, and by extension, its N-Oxide derivative, can be analyzed through studies focusing on its chemical properties and interactions with biological systems. For instance, Haloperidol's interaction with neuronal nitric oxide synthase (n-NOS) demonstrates its ability to affect neuronal functions at the molecular level (Iwahashi et al., 1996).

Chemical Reactions and Properties

Haloperidol undergoes various chemical reactions, forming different metabolites. The study by Fang and Gorrod (1993) provides insights into its metabolism, highlighting the formation of several metabolites, including Haloperidol N-Oxide, through complex enzymatic processes (Fang & Gorrod, 1993).

Physical Properties Analysis

The physical properties of Haloperidol, such as solubility and stability, have been extensively studied. For instance, Demoen (1961) discussed Haloperidol's solubility in various solvents, stability in formulations, and its occurrence as a solid compound (Demoen, 1961).

Chemical Properties Analysis

Various studies have explored the chemical properties of Haloperidol, including its pharmacokinetics and interactions with different enzymes. Kudo and Ishizaki (1999) provided an update on the pharmacokinetics of Haloperidol, detailing its biotransformation pathways, which are relevant for understanding the chemical properties of Haloperidol N-Oxide (Kudo & Ishizaki, 1999).

Scientific Research Applications

Neurodevelopmental Model Studies

Haloperidol is prominently used in neurodevelopmental model studies, particularly for mimicking schizophrenia-like behaviors. One study demonstrated that neonatal ventral hippocampal lesions in rats lead to changes in nitric oxide (NO) levels in various brain regions, suggesting a connection between altered NO levels and behaviors observed in schizophrenia. Haloperidol treatment was found to partially attenuate these altered NO levels, indicating its potential role in modulating neurochemical imbalances associated with schizophrenia (Negrete‐Díaz et al., 2010).

Oxidative Stress in the Brain

Haloperidol has been studied for its role in inducing oxidative stress in the brain. Research has shown that it can cause oxidative damage, particularly in the striatum and hippocampus of rats. This oxidative damage is characterized by increased levels of thiobarbituric acid reactive substances and protein carbonyls, along with changes in the nonenzymatic antioxidant potential and superoxide production. These findings suggest that haloperidol can influence brain biochemistry by altering oxidative stress parameters, which may have implications for its neurotoxic effects (Polydoro et al., 2004).

Neuroprotective Effects

Studies have explored the potential neuroprotective effects of compounds when used in conjunction with haloperidol. For instance, alpha lipoic acid has been shown to reverse haloperidol-induced oxidative effects in the rat brain, suggesting a protective mechanism against neuronal damage caused by the drug. This research provides insights into possible therapeutic approaches for mitigating haloperidol-induced neurotoxicity (Perera et al., 2011).

Drug-induced Neurodegeneration

The neurodegenerative effects of haloperidol have been a focus of research, particularly in relation to extrapyramidal movement disorders observed with long-term treatment. Studies have found that prolonged haloperidol treatment can increase levels of inflammatory mediators and caspase-3 in the striatum, potentially initiating apoptotic pathways. This research highlights the complex interactions between haloperidol treatment and brain neurochemistry, contributing to our understanding of the drug's long-term effects on the nervous system (Bishnoi et al., 2008).

Future Directions

Haloperidol is used to treat several psychotic disorders including schizophrenia, acute psychosis, Tourette syndrome, and other severe behavioral states . It is also used off-label for the management of chorea associated with Huntington’s disease and for the treatment of intractable hiccups as it is a potent antiemetic . Future research may focus on further understanding the metabolism of Haloperidol and its metabolites, and their impact on the efficacy and safety of the drug.

properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKZFGVWYVWUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473907
Record name Haloperidol N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haloperidol N-Oxide

CAS RN

148406-51-3
Record name Haloperidol N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloperidol N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOPERIDOL N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ46JF94VY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.